molecular formula C9H9ClO B143358 3-Phenylpropanoyl chloride CAS No. 645-45-4

3-Phenylpropanoyl chloride

Cat. No.: B143358
CAS No.: 645-45-4
M. Wt: 168.62 g/mol
InChI Key: MFEILWXBDBCWKF-UHFFFAOYSA-N
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Description

3-Phenylpropanoyl chloride (CAS 645-45-4), also known as hydrocinnamoyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol . It is synthesized via the reaction of 3-phenylpropionic acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity . This compound is widely used in organic synthesis, particularly in nucleoside protection , acaricide development , and the preparation of amides, diarylheptanoids, and antitumor agents . Its phenyl group stabilizes the carbonyl via conjugation, enhancing electrophilicity while retaining moisture sensitivity typical of acyl chlorides .

Preparation Methods

3-Phenylpropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the resulting product is purified through distillation .

Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity. The compound is sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis .

Chemical Reactions Analysis

3-Phenylpropanoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

3-Phenylpropanoyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions enables chemists to create a wide array of derivatives, which are essential in pharmaceutical development and agrochemical production.

Example Applications:

  • Synthesis of Pharmaceuticals: It is utilized in creating compounds that exhibit therapeutic properties, particularly in anti-inflammatory and analgesic drugs.
  • Agrochemicals: The compound is involved in synthesizing herbicides and insecticides.

Biological Applications

In biological research, this compound is used for modifying biomolecules. The acylation process can enhance the stability and activity of proteins and peptides.

Case Studies:

  • Protein Modification: Research indicates that acylation can affect enzyme activity and protein interactions, which are vital for cellular functions.
  • Drug Development: The compound has been investigated as a precursor for synthesizing new drug candidates targeting various diseases, including cancer.

Industrial Applications

In industrial settings, this compound finds use in producing specialty chemicals. Its reactivity allows it to be incorporated into formulations for:

  • Fragrances: Used as an intermediate in synthesizing aromatic compounds.
  • Polymers: Acts as a monomer or modifier to enhance material properties.

Mechanism of Action

The mechanism of action of 3-Phenylpropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing chlorine atom .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Phenylbutanoyl Chloride

  • Molecular Formula : C₁₀H₁₁ClO
  • Molecular Weight : 182.65 g/mol
  • Structural Difference: Contains an additional methyl group (-CH₂-) in the aliphatic chain compared to 3-phenylpropanoyl chloride.
  • Synthesis: Likely derived from 3-phenylbutanoic acid and thionyl chloride, analogous to the synthesis of this compound .

Phenylacetyl Chloride

  • Molecular Formula : C₈H₇ClO
  • Structural Difference : Shorter aliphatic chain (two carbons) with a direct phenyl-carbonyl linkage.
  • Reactivity : The absence of a methylene spacer reduces steric hindrance, increasing electrophilicity at the carbonyl carbon.
  • Applications: Used in synthesizing amides (e.g., in ), but derivatives of this compound often exhibit enhanced acaricidal activity due to improved hydrophobic interactions .

α-Methoxy-α-Trifluoromethylphenylacetyl Chloride

  • Molecular Formula : C₁₀H₇ClF₃O₂
  • Structural Difference : Features a trifluoromethyl (-CF₃) and methoxy (-OCH₃) group on the α-carbon, introducing steric and electronic effects.
  • Applications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in chiral synthesis and pharmaceuticals .

3-Chloropropionyl Chloride

  • Molecular Formula : C₃H₄Cl₂O
  • Structural Difference: A simple, non-aromatic acyl chloride with a chlorine atom on the β-carbon.
  • Reactivity: Less stabilized by resonance than this compound, leading to higher reactivity in nucleophilic acyl substitutions.
  • Applications : Primarily used in industrial polymer and agrochemical synthesis, lacking the biological target specificity seen in phenyl-substituted analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Yield in Synthesis (Example)
This compound C₉H₉ClO 168.62 Phenyl group, 3-carbon chain Acaricides, amides, antitumor agents 82% (amide synthesis)
3-Phenylbutanoyl chloride C₁₀H₁₁ClO 182.65 Additional methyl group Undocumented, likely similar to 3-phenylpropanoyl N/A
Phenylacetyl chloride C₈H₇ClO 154.59 Shorter chain, no methylene spacer Amide synthesis 60–90% (varies by conditions)
α-Methoxy-α-trifluoromethylphenylacetyl chloride C₁₀H₇ClF₃O₂ 254.61 CF₃ and OCH₃ substituents Chiral intermediates, pharmaceuticals N/A
3-Chloropropionyl chloride C₃H₄Cl₂O 126.97 Non-aromatic, β-chlorine Polymers, agrochemicals N/A

Biological Activity

3-Phenylpropanoyl chloride, a compound derived from phenylpropanoic acid, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, synthetic applications in medicinal chemistry, and interactions with biological targets, supported by relevant case studies and research findings.

This compound is an acyl chloride that can be synthesized from 3-phenylpropanoic acid through chlorination. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chlorinated derivatives of 3-phenylpropanoic acid. A study published in Nature reported that specific chlorinated derivatives exhibited significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chlorinated Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acidStaphylococcus aureus32 µg/mL
3-(3-chloro-4-hydroxyphenyl)propanoic acidEscherichia coli16 µg/mL
3-Phenylpropanoic acidCandida albicans64 µg/mL

These findings suggest that the introduction of chlorine substituents enhances the antimicrobial efficacy of the parent compound.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been utilized as a precursor for synthesizing various bioactive compounds. For instance, it has been employed in the construction of diastereomeric lactones used as inhibitors for HIV-1 protease . The ability to modify the compound's structure allows for the exploration of its pharmacological potential.

Case Studies on Biological Activity

  • Acaricidal Activity : A study evaluated a series of 3-aryl propionic esters, including derivatives of this compound, for their acaricidal activity against Psoroptes cuniculi. The results indicated that certain modifications to the ester group significantly influenced biological activity, with some compounds showing effective mortality rates at low concentrations .
  • Inhibition of AKR1C Enzymes : Research has also focused on the role of related compounds in inhibiting aldo-keto reductase (AKR) enzymes, which are implicated in various cancer types. It was found that certain derivatives could potentiate the effects of chemotherapeutic agents by inhibiting AKR1C3, leading to enhanced cytotoxicity against cancer cell lines . This highlights the potential for developing therapeutic agents based on structural analogs of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-phenylpropanoyl chloride in laboratory settings?

this compound is typically synthesized via the reaction of 3-phenylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is conducted under anhydrous conditions, often in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with catalytic dimethylformamide (DMF) to enhance reactivity. The mixture is refluxed until gas evolution ceases, followed by distillation or rotary evaporation to isolate the product. Purity is confirmed by elemental analysis (e.g., C: 62.09%, H: 3.78%, Cl: 21.01%) and chromatographic methods such as RP-HPLC .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 2.75–3.29 ppm (m, CH₂ groups), δ 7.22–7.32 ppm (m, aromatic protons) .
    • IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretching of acyl chloride).
  • Chromatography :
    • RP-HPLC : Methanol:water (60:40) at 1 mL/min flow rate, retention time (tR) ~5.05 min with >90% purity .
    • Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.05% deviation .

Advanced Research Questions

Q. What strategies are employed to mitigate side reactions when using this compound in acylation reactions?

Side reactions such as hydrolysis or undesired nucleophilic substitutions are minimized by:

  • Strict anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) purging .
  • Temperature control : Reactions conducted at 0–5°C for sensitive substrates (e.g., aminobenzamides) to reduce reactivity with moisture .
  • Solvent selection : Polar aprotic solvents (e.g., pyridine) act as both solvent and acid scavenger, neutralizing HCl byproducts .
  • Catalytic DMAP : Accelerates acylation kinetics, reducing exposure time to moisture .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?

The phenyl group adjacent to the carbonyl introduces steric hindrance, which:

  • Reduces reaction rates with bulky nucleophiles (e.g., tertiary amines), requiring elevated temperatures or prolonged reaction times .
  • Enhances selectivity : Prefers smaller, less hindered nucleophiles (e.g., primary amines over secondary) in competitive reactions .
  • Impacts crystal packing : Observed in X-ray structures of derivatives, where steric effects dictate molecular conformation and intermolecular interactions .

Q. How can researchers resolve contradictions in reported purity data for this compound derivatives?

Discrepancies in purity (e.g., 90.20% vs. 91.49% by RP-HPLC) may arise from:

  • Chromatographic parameters : Column type (C18 vs. C8), detection wavelength (250 nm vs. 254 nm), or mobile phase ratios .
  • Sample preparation : Residual solvents or moisture during analysis can skew results. Drying under vacuum (0.1 mmHg, 24 h) is critical .
  • Synthetic batches : Variability in starting material quality (e.g., 3-phenylpropanoic acid purity) or reaction completion monitoring (TLC vs. in-situ IR) .

Q. Methodological Considerations

Q. What experimental protocols are recommended for synthesizing 4-benzyl-1,3-oxazole derivatives using this compound?

  • Step 1 : React this compound (1.1 eq) with aminobenzamide (1.0 eq) in pyridine at 0–5°C for 24 h .
  • Step 2 : Quench with ice-water, filter the precipitate, and recrystallize from ethanol/water (70:30) .
  • Step 3 : Validate via ¹H NMR (absence of NH₂ peaks at δ 5.5–6.0 ppm) and LC-MS (m/z 310.31 for [M+H]⁺) .

Q. How is cytotoxicity assessed for this compound-derived compounds?

  • Cell lines : MCF-7 (breast cancer) and HepG2 (liver cancer) incubated with derivatives (1–100 μM) for 48 h .
  • Assay : MTT assay measuring IC₅₀ values; data normalized to controls (e.g., doxorubicin as a reference) .
  • Statistical analysis : EC₅₀ calculated using nonlinear regression (GraphPad Prism), with significance set at p < 0.05 .

Properties

IUPAC Name

3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEILWXBDBCWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9ClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060947
Record name Benzenepropanoyl chloride
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Molecular Weight

168.62 g/mol
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CAS No.

645-45-4
Record name Benzenepropanoyl chloride
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Record name 3-Phenylpropanoyl chloride
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Record name 3-phenylpropionyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2-amino-2-methyl-1-propanol (4 ml, 42 mmol), CH2Cl2 (200 mL), 4-acetyl benzoic acid (1, 6.9 g, 42 mmol), EDC (1-(3-dimethylaminopropyl)-3-eythylcarbodiimide HCl, 12.1 g, 63 mmol), HOBT (N-hydroxybenzotriazole H2O, 6.4 g, 42 mmol), and Hunig's base (diisopropylethylamime, 22 mL, 126 mmol) was stirred at room temperature for 18 hours. Upon completion (TLC, LC/MS) the reaction mixture was concentrated, and the resulting residue was diluted with EtOAc (50 mL) and washed with NaHCO3 (2×40 mL) and brine (40 mL). The organic layer was dried (MgSO4), filtered, and the filtrate was concentrated. The crude material was purified by flash column chromatography (4:1:1 hexanes:EtOAc:CH2Cl2; 1:1:1 hexanes:EtOAc:CH2Cl2; 1:1 EtOAc:CH2Cl2) to remove bisacylated material. Alcohol 2 was obtained in 54% yield (5.36 g). Tetrapropylammonium perruthenate (TPAP, 387 mg, 1.1 mmol) was added portion-wise to a solution of 2 (5.36 g, 22.8 mmol), CH2Cl2 (46 mL, 2 mL/mmol), 4-methyl-morpholine N-oxide (4 g, 34.2 mmol), and molecular sieves, 4 Å activated powder (11.4 g, 500 mg/mmol) at 0° C. under N2. The reaction was allowed to warm to r.t. after 15 minutes. After 1 hour the reaction was complete (TLC) and was filtered through silca, which was eluted with EtOAc (100 mL), and the filtrate was concentrated. This yielded 4.4 g of light pink solid (3). The material was recrystallized: 1:1 Hexanes:EtOAc (5 mL), CH2Cl2 (20 mL), and MeOH (10 mL) were added portion-wise with heating and sonication. This was brought to a boil after which hexane (100 mL) was added while cooling. Crystals immediately began to precipitate as the solution was cooled. The mixture was filtered and the crystals were washed with hexane (10 mL), affording 2.46 g (46%) of 3 as off-white fluffy crystals.
Quantity
4 mL
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6.9 g
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12.1 g
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6.4 g
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22 mL
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200 mL
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Yield
54%

Synthesis routes and methods II

Procedure details

Thionyl chloride (21.8 mL, 300 mmol) was added to a solution of 3-phenylpropionic acid (15 g, 99.9 mol) in DCM (40 mL) and was stirred overnight. The mixture was concentrated in vacuo to yield intermediate (7a), which was used in the next step without further purification.
Quantity
21.8 mL
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15 g
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40 mL
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Synthesis routes and methods III

Procedure details

A 200 mL flask fitted with a stir-bar and septum with an Ar inlet was charged with hydrocinnamic acid (5.00 g, 33.3 mmol), DMF (0.1 mL), and CH2Cl2 (30 mL). To the resultant solution was added (COCl)2 (2M in CH2Cl2, 20.0 mL, 40.0 mmol) over 30 min. The mixture stirred overnight at rt, and then was concentrated in vacuo to give 5.9 g of 74 as a yellow oil (100%). HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of 99% with a retention time of 5.3 min.
Quantity
5 g
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0.1 mL
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30 mL
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resultant solution
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0 (± 1) mol
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20 mL
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Yield
100%

Synthesis routes and methods IV

Procedure details

To a 100 ml eggplant-shaped flask were added 20.0 g (133.2 mmol) 3-phenylpropionic acid and 24.5 g (205.9 mmol) thionyl chloride, a reflux condenser pipe carrying a calcium chloride drying pipe and a sodium hydroxide acidic gas absorption device was mounted, the mixture was refluxed for 1 hour under magnetic agitation, distilled under reduced pressure to remove excessive thionyl chloride to give crude 3-phenylpropionyl chloride as a pale yellow oil, which was directly used in the reaction of following step without purification.
Quantity
20 g
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24.5 g
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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